molecular formula C17H21F2N3O2 B2877696 N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013766-06-7

N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2877696
CAS No.: 1013766-06-7
M. Wt: 337.371
InChI Key: QHWSWSROZYWVCL-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the class of pyrazole carboxamides, which are of significant interest in agricultural chemistry research. Compounds within this structural family have been demonstrated to act as potent succinate dehydrogenase inhibitors (SDHIs), targeting Complex II in the mitochondrial electron transport chain . This mechanism disrupts cellular respiration in fungi, leading to energy depletion and cell death, making such compounds valuable for the study of novel fungicidal modes of action . Research on analogous pyrazole carboxamides has shown they can cause visible damage to fungal cell walls and membranes, induce leakage of cellular contents, and reduce mitochondrial membrane potential . Furthermore, label-free quantitative proteomic studies suggest that these inhibitors affect a range of physiological pathways, including the TCA cycle and oxidative phosphorylation, underscoring their utility as tools for investigating fungal biochemistry and the development of resistance . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2/c1-3-8-22-11-13(17(21-22)24-9-4-2)16(23)20-10-12-14(18)6-5-7-15(12)19/h5-7,11H,3-4,8-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSWSROZYWVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a difluorobenzyl group and a propoxy side chain. Its molecular formula is C15H18F2N4OC_{15}H_{18}F_{2}N_{4}O, and it exhibits distinct physicochemical properties that contribute to its biological activity.

Research indicates that pyrazole derivatives often act on various biological targets, including:

  • Enzyme Inhibition : Many pyrazoles inhibit specific enzymes such as cyclooxygenases (COX) and kinases, which are critical in inflammatory processes.
  • Antitumor Activity : Compounds in this class have shown potential in inducing apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression.

Anticancer Activity

This compound has been evaluated for its anticancer properties. A study demonstrated that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
A A54949.85Induction of apoptosis
B MCF70.46Inhibition of Aurora-A kinase
C NCI-H4600.39Autophagy induction

These findings suggest that this compound may exhibit similar anticancer effects due to its structural similarities with other active pyrazole compounds .

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 has been documented:

CompoundCytokine Inhibition (%) at 10 µM
D TNF-α: 85%
E IL-6: 93%

Such activities are comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies

  • Antitumor Effects : A study involving the synthesis of various pyrazole derivatives found that certain compounds led to significant tumor regression in animal models. The mechanism involved the modulation of apoptotic pathways, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
  • Inflammation Models : In vivo studies demonstrated that the compound reduced edema in carrageenan-induced inflammation models, indicating its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related pyrazole and pyrazoline derivatives, focusing on substituent effects, solubility, and bioactivity. Below is a detailed analysis:

Substituent Effects on Aromatic Rings

  • Target Compound: The 2,6-difluorobenzyl group introduces steric hindrance and electron-withdrawing effects, which may enhance binding specificity in biological targets (e.g., enzymes or receptors) compared to monosubstituted fluorophenyl analogs.
  • Analog 1 (from ): 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The dihydro-pyrazoline core (partially saturated) may confer conformational flexibility absent in the fully aromatic pyrazole core of the target compound.

Alkyl and Alkoxy Chain Modifications

  • Target Compound : The 3-propoxy and 1-propyl chains increase lipophilicity (predicted logP ~4.2), which may improve membrane permeability but reduce aqueous solubility.
  • Analog 3 (from ): 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The 4-chlorophenyl substituent introduces a stronger electron-withdrawing effect than fluorine, possibly affecting electronic interactions in binding pockets.

Functional Group Variations

  • Target Compound : The carboxamide group at position 4 enables hydrogen bonding, a feature critical for target engagement in many pharmaceuticals.
  • Analog 4 (from ) : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one .
    • The propan-1-one group lacks hydrogen-bond-donating capacity, which may reduce affinity for polar targets compared to the carboxamide.

Data Table: Structural and Predicted Properties

Compound Core Structure Position 1 Position 3 Position 4 logP (Predicted)
Target Compound 1H-Pyrazole Propyl Propoxy 2,6-Difluorobenzylamide ~4.2
Analog 1 4,5-Dihydro-1H-Pyrazole - 4-Fluorophenyl Carbaldehyde ~3.1
Analog 3 4,5-Dihydro-1H-Pyrazole Acetyl 4-Fluorophenyl 4-Chlorophenyl ~3.8
Analog 4 4,5-Dihydro-1H-Pyrazole Propan-1-one 4-Fluorophenyl Phenyl ~3.5

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s 2,6-difluorobenzyl group may pose challenges in regioselective synthesis compared to monosubstituted analogs, requiring optimized coupling conditions .
  • Bioactivity Hypotheses : The combination of fluorine atoms and carboxamide may enhance selectivity for fluorophore-binding domains in enzymes, as seen in kinase inhibitors like crizotinib (a pyrazole-based drug).
  • Metabolic Stability : The propyl and propoxy chains could reduce oxidative metabolism compared to shorter alkyl chains in analogs, though this requires empirical validation.

Preparation Methods

Hydrazine-Based Cyclocondensation

The pyrazole ring is typically assembled via reaction between a 1,3-dielectrophilic precursor (e.g., β-keto ester) and hydrazine. For the target compound, ethyl 3-propoxy-4-ketohexanoate serves as the dielectrophilic component, reacting with propylhydrazine to yield 1-propyl-3-propoxy-1H-pyrazole-4-carboxylate ():

$$
\text{CH}3\text{CH}2\text{COO(CH}2\text{)}2\text{OCH}2\text{CH}2\text{CH}3 + \text{CH}3\text{CH}2\text{CH}2\text{NHNH}2 \rightarrow \text{1-propyl-3-propoxy-1H-pyrazole-4-carboxylate} + \text{H}2\text{O}
$$

Key conditions ():

  • Solvent: Dimethylformamide (DMF) or ethanol
  • Temperature: 50–80°C
  • Catalysis: No catalyst required; reaction proceeds via thermal activation.
  • Yield: 68–75% after recrystallization (ethanol/water).

Regioselectivity Control

Regiochemical outcomes depend on the steric and electronic nature of substituents. The propyl group at position 1 directs hydrazine attack to position 5, but subsequent tautomerization and O-propylation at position 3 ensure correct substitution ().

Functionalization: Introducing Propoxy and Propyl Groups

O-Propylation at Position 3

Method A : Alkylation of 3-hydroxypyrazole intermediate ():

  • Substrate : 1-propyl-3-hydroxy-1H-pyrazole-4-carboxylate
  • Reagent : Propyl bromide or iodide
  • Base : Potassium carbonate (K$$2$$CO$$3$$)
  • Solvent : Acetonitrile or DMF
  • Temperature : 80–100°C, 12–24 hours
  • Yield : 82%

Method B : Mitsunobu reaction ():

  • Reagents : Triphenylphosphine (PPh$$_3$$), Diethyl azodicarboxylate (DEAD)
  • Alcohol : Propanol
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 89%

N-Propylation at Position 1

Introducing the propyl group early in the synthesis (e.g., using propylhydrazine in cyclocondensation) avoids competing reactions at later stages. Alternatives include alkylation of a pre-formed pyrazole with propyl halides, though this risks over-alkylation ().

Carboxamide Formation: Amidation of Pyrazole-4-Carboxylate

Lewis Acid-Catalyzed Direct Aminolysis ()

Reacting the pyrazole-4-carboxylate ester with 2,6-difluorobenzylamine in the presence of a Lewis acid (e.g., AlCl$$_3$$) enables direct amide bond formation:

$$
\text{1-propyl-3-propoxy-1H-pyrazole-4-carboxylate} + \text{2,6-difluorobenzylamine} \xrightarrow{\text{AlCl}_3} \text{N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide} + \text{ROH}
$$

Optimized conditions :

  • Lewis acid : AlCl$$_3$$ (1.2 equiv)
  • Solvent : Toluene or chlorobenzene
  • Temperature : 110–120°C, 6–8 hours
  • Yield : 76–84%
  • Purity : >98% (HPLC) after silica gel chromatography ().

Two-Step Activation via Acid Chloride ()

For substrates sensitive to Lewis acids, the ester is hydrolyzed to the carboxylic acid, followed by conversion to the acid chloride (SOCl$$_2$$ or oxalyl chloride) and reaction with 2,6-difluorobenzylamine:

$$
\text{1-propyl-3-propoxy-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{acid chloride} \xrightarrow{\text{2,6-difluorobenzylamine}} \text{target compound}
$$

Conditions :

  • Chlorination : Reflux in SOCl$$_2$$ (2 hours)
  • Amidation : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature
  • Yield : 70–78%

Comparative Analysis of Methodologies

Parameter Lewis Acid Method () Acid Chloride Method ()
Steps One-pot Two-step
Catalyst AlCl$$_3$$ SOCl$$_2$$/TEA
Temperature 110–120°C 0°C to RT
Yield 76–84% 70–78%
Byproducts Minimal HCl, SO$$_2$$
Scalability High Moderate

Purification and Characterization

Chromatography

  • Normal-phase silica gel : Eluent = ethyl acetate/hexane (3:7)
  • Reverse-phase C18 : Eluent = acetonitrile/water (gradient 50–90%)

Crystallization

Recrystallization from ethanol/water (4:1) affords needle-like crystals with >99% purity ().

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (t, J = 8.2 Hz, 1H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.55 (s, 2H, NCH$$2$$), 4.10 (q, 2H, OCH$$2$$), 3.95 (t, 2H, NCH$$2$$), 1.80–1.40 (m, 6H, CH$$2$$), 0.95 (t, 6H, CH$$3$$).
  • HRMS : [M+H]$$^+$$ calcd. for C$${18}$$H$${22}$$F$$2$$N$$3$$O$$_2$$: 366.1689; found: 366.1685.

Industrial-Scale Considerations

Patents (,) highlight cost-saving measures:

  • Solvent recycling : Toluene and DMF are recovered via distillation.
  • Catalyst reuse : AlCl$$_3$$ is filtered and reactivated.
  • Continuous flow systems : For cyclocondensation and amidation steps, reducing batch variability.

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